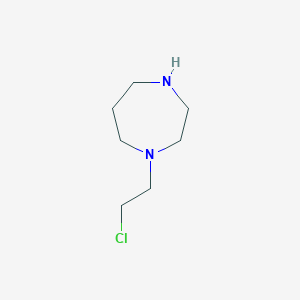

1-(2-Chloroethyl)-1,4-diazepane

Description

1-(2-Chloroethyl)-1,4-diazepane is a seven-membered heterocyclic compound featuring a 1,4-diazepane backbone substituted with a 2-chloroethyl group. The chloroethyl substituent likely influences its reactivity, solubility, and biological activity compared to other derivatives.

Properties

CAS No. |

59044-47-2 |

|---|---|

Molecular Formula |

C7H15ClN2 |

Molecular Weight |

162.66 g/mol |

IUPAC Name |

1-(2-chloroethyl)-1,4-diazepane |

InChI |

InChI=1S/C7H15ClN2/c8-2-6-10-5-1-3-9-4-7-10/h9H,1-7H2 |

InChI Key |

RTDFZXQWSIAAAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)CCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of the hydroxyl group with a chlorine atom. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound .

Chemical Reactions Analysis

1-(2-Chloroethyl)-1,4-diazepane undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The chloroethyl group can be hydrolyzed to form the corresponding alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide, while oxidation with hydrogen peroxide forms the corresponding oxide .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,4-diazepane involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

The molecular targets of this compound include guanine bases in DNA, which are particularly susceptible to alkylation. The formation of DNA cross-links prevents the separation of DNA strands, thereby inhibiting cell division and leading to cell death .

Comparison with Similar Compounds

Pharmacological Activity Comparisons

Table 2: Pharmacological Targets and Selectivity of 1,4-Diazepane Derivatives

Key Observations:

- Substituent-Driven Selectivity: Aryl substituents (e.g., chlorophenyl, pyridinyl) enhance receptor binding specificity. For example, the 3-chlorophenyl-pyrazole moiety in confers 5-HT7R selectivity, while pyridinyl groups favor nAChR modulation .

- Therapeutic Potential: Chlorine-containing analogs show promise in neurological disorders (e.g., autism, Parkinson’s) and cancer therapy .

Physicochemical and Stability Comparisons

Table 3: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Stability |

|---|---|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane | 245.85 | 2.1 | Low (lipophilic) | Stable in plasma |

| 1-(2-Chloroethyl)-1,4-diazepane | 178.69 (calculated) | 1.5 | Moderate | Hydrolysis-prone |

| 1-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane | 272.27 | 1.8 | Low | Thermally stable |

| 1-(2-Chlorobenzoyl)-1,4-diazepane | 252.73 | 2.5 | Insoluble | Stable in DMSO |

Key Observations:

- Lipophilicity: Trifluoromethyl and chlorobenzoyl groups increase LogP, enhancing blood-brain barrier penetration . The chloroethyl group may offer balanced lipophilicity for CNS applications.

- Stability: Chloroethyl derivatives are prone to hydrolysis or alkylation reactions, as seen in nitrosoureas (), which could limit shelf-life but enable DNA cross-linking in chemotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.